4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
Overview
Description
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile is a complex organic compound with a molecular formula of C17H13BrN2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile typically involves multiple steps. One common method includes the bromination of a precursor compound followed by cyclization to form the oxazinone ring. The reaction conditions often require the use of solvents such as toluene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in a large-scale setting.
Chemical Reactions Analysis
Types of Reactions
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and oxazinone ring play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile: Similar structure but with different substituents on the oxazinone ring.
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
The uniqueness of 4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[(6-bromo-2-methyl-3-oxo-1,4-benzoxazin-4-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-17(21)20(10-13-4-2-12(9-19)3-5-13)15-8-14(18)6-7-16(15)22-11/h2-8,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHNDHWZVNWJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Br)CC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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